9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a piperazine ring, and an aldehyde functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibittyrosine kinases , specifically the PDGF receptor tyrosine kinase . Tyrosine kinases play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
For instance, tyrosine kinase inhibitors typically prevent the phosphorylation of tyrosine residues, thereby blocking signal transduction pathways .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple biochemical pathways. For example, the PDGF receptor tyrosine kinase is involved in the regulation of cell proliferation, survival, and migration . Therefore, its inhibition could potentially disrupt these processes.
Pharmacokinetics
Similar compounds are known to be well absorbed and metabolized in the body . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the presence of certain enzymes could lead to the metabolism of the compound, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pyridopyrimidine derivative used in the treatment of chronic myelogenous leukemia.
LQFM182: A piperazine derivative with anti-inflammatory and anti-nociceptive properties.
Uniqueness
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-3-5-19-13(11)16-14(12(10-20)15(19)21)18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJAYTWWHYUFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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